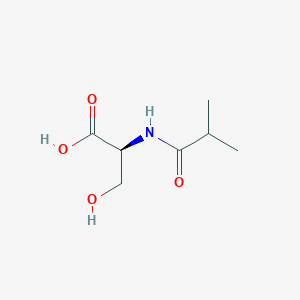

(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established IUPAC guidelines for organic compound naming. According to systematic nomenclature principles, a chemical compound is treated as a combination of a parent compound and characteristic functional groups, with the systematic name based on the most senior parent compound. In this case, the propanoic acid backbone serves as the principal structural framework, with the hydroxyl and methylpropanamido groups acting as substituents.

The IUPAC name (2S)-3-hydroxy-2-(2-methylpropanoylamino)propanoic acid precisely describes the molecular structure. The designation "(2S)" indicates the stereochemical configuration at the second carbon atom, following the Cahn-Ingold-Prelog priority rules. The systematic name reveals the presence of a three-carbon carboxylic acid chain as the parent structure, with a hydroxyl group at position 3 and a 2-methylpropanoylamino substituent at position 2.

The compound can also be identified through its simplified molecular-input line-entry system representation: CC(C)C(=O)NC@@HC(=O)O. This notation provides a concise description of the molecular connectivity and stereochemistry. The InChI identifier InChI=1S/C7H13NO4/c1-4(2)6(10)8-5(3-9)7(11)12/h4-5,9H,3H2,1-2H3,(H,8,10)(H,11,12)/t5-/m0/s1 offers additional structural verification.

Alternative names for this compound include N-isobutyryl-L-serine, reflecting its derivation from the naturally occurring amino acid L-serine through isobutyrylation of the amino group. The systematic identification also encompasses the molecular formula C7H13NO4, which indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound exhibits characteristic features of α-amino acid derivatives with additional steric considerations introduced by the isobutyryl substitution. The central carbon atom at position 2 maintains tetrahedral geometry, consistent with sp3 hybridization. The stereochemical descriptor (2S) indicates that when the molecule is oriented with the carboxyl group pointing away from the observer, the substituents around the chiral center follow a counterclockwise arrangement according to priority rules.

The presence of the isobutyryl group introduces significant steric bulk compared to the hydrogen atom found in the parent amino acid serine. This modification affects the overall molecular conformation and influences intermolecular interactions. The amide bond formed between the carbonyl carbon of the isobutyryl group and the nitrogen atom exhibits planar geometry due to resonance effects, with typical C-N bond lengths shorter than single bonds but longer than double bonds.

Conformational analysis reveals that the hydroxymethyl side chain at position 3 can adopt multiple rotational conformations around the C2-C3 bond. These conformations are influenced by intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen or the carboxyl group. The preferred conformations minimize steric clashes while maximizing stabilizing interactions.

The stereochemical configuration significantly impacts the compound's chemical reactivity and potential biological activity. The (2S) configuration corresponds to the L-configuration found in naturally occurring amino acids, suggesting compatibility with biological systems that recognize L-amino acid substrates. Crystal structure studies of related serine derivatives demonstrate that pressure-induced phase transitions can occur, affecting molecular packing and hydrogen bonding patterns.

Comparative Analysis of Tautomeric Forms

Tautomeric analysis of this compound reveals several possible isomeric forms that exist in dynamic equilibrium. The primary tautomeric considerations involve the carboxylic acid group, which can exist in both protonated and deprotonated forms depending on solution pH and environmental conditions. Under physiological conditions, the carboxyl group predominantly exists in its ionized form, creating a carboxylate anion.

The amide functionality within the isobutyryl substituent generally remains stable under normal conditions, with the keto-enol tautomerism being energetically unfavorable due to the stability of the amide resonance structure. However, under extreme conditions or in the presence of strong bases, minor enol forms may become detectable. The hydroxyl group at position 3 can participate in keto-enol equilibria under specific catalytic conditions, though this transformation is typically minimal under standard laboratory conditions.

Comparative studies with related amino acid derivatives, such as N-methyl serine compounds, demonstrate similar tautomeric behavior patterns. The N-methylated derivatives show comparable stability profiles, with the methylamino group maintaining its preferred geometry. Analysis of 3-hydroxy-2-(methylamino)propanoic acid reveals molecular weight of 119.12 grams per mole and similar structural features, though lacking the extended isobutyryl substitution.

Zwitterionic forms represent another important tautomeric consideration, particularly in aqueous solutions. The simultaneous presence of both acidic (carboxyl) and basic (amino) functionalities can lead to internal salt formation. However, the N-acylation in this compound reduces the basicity of the nitrogen atom, making zwitterion formation less favorable compared to unmodified amino acids like serine.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic characterization of this compound provides detailed information about solid-state molecular packing and intermolecular interactions. While specific crystal structure data for this exact compound may be limited, comparative analysis with related serine derivatives offers valuable insights into expected crystallographic behavior. Studies of L-serine under varying pressure conditions demonstrate orthorhombic crystal systems with space group characteristics that may be applicable to N-acylated derivatives.

X-ray diffraction studies of serine-based compounds typically reveal extensive hydrogen bonding networks that stabilize the crystal lattice. The crystal structure of L-serine shows unit cell dimensions of approximately a = 8.579 Å, b = 9.349 Å, c = 5.613 Å under ambient conditions. For this compound, the additional isobutyryl group would likely result in larger unit cell dimensions and potentially different space group symmetry.

Pressure-dependent crystallographic studies indicate that serine-based compounds can undergo phase transitions at elevated pressures. L-serine exhibits a transition from L-serine-I to L-serine-II at approximately 4.8 gigapascals, accompanied by changes in hydrogen bonding patterns and molecular conformation. The OH groups in L-serine-I form hydrogen-bonded chains that are replaced by shorter OH-carboxyl interactions in the high-pressure phase, with oxygen-oxygen separations of 2.62 Å.

The molecular packing in crystals of N-acylated serine derivatives typically involves carboxyl-carboxyl hydrogen bonding dimers, amide-hydroxyl interactions, and van der Waals contacts between the alkyl portions of the N-acyl groups. The isobutyryl substitution in this compound would contribute additional hydrophobic interactions that influence crystal stability and melting behavior. Temperature-dependent diffraction studies would provide information about thermal expansion coefficients and potential phase transitions upon heating or cooling.

Properties

IUPAC Name |

(2S)-3-hydroxy-2-(2-methylpropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(2)6(10)8-5(3-9)7(11)12/h4-5,9H,3H2,1-2H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEFPFCSTSMYJB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Based Synthesis from 2-Methyl-L-Phenylalanine Hydrochloride

A notable method involves diazotization of 2-methyl-L-phenylalanine hydrochloride in a mixed solvent system (1,4-dioxane and water) with dilute sulfuric acid and sodium nitrite to yield (S)-2-hydroxy-3-o-methylpropanoic acid derivatives, which can be adapted for the target compound with modifications to introduce the 2-methylpropanamido group.

| Parameter | Details |

|---|---|

| Starting Material | 2-methyl-L-phenylalanine hydrochloride |

| Solvent | 1,4-Dioxane and water (1:1 volume ratio) |

| Acid | 1M dilute sulfuric acid |

| Diazotizing Agent | Sodium nitrite (added dropwise) |

| Temperature | Ice bath during addition, then room temp overnight |

| Workup | Extraction with ethyl acetate, drying over sodium sulfate, concentration, recrystallization with petroleum ether/ethyl acetate (3:1) |

| Yield | ~85% |

This method avoids toxic cyanide reagents and chromatographic purification, making it scalable for industrial production. The stereochemistry is retained due to mild reaction conditions and the chiral starting material.

Multi-Step Synthesis via Epoxide and Ester Intermediates

Another approach involves preparing epoxide intermediates followed by ring-opening and functional group transformations:

- Preparation of methyl 3,3-diphenyl 2,3-epoxypropionate as an intermediate.

- Subsequent conversion to methyl 2-hydroxy-3-methoxy-3,3-diphenyl propionate.

- Hydrolysis and purification steps yield the hydroxy acid.

- Diastereomeric salt formation and acidification afford the chiral hydroxy acid with high purity.

Base-Mediated and Catalytic Methods for Hydroxy Acid Derivatives

For 3-aryl-2-hydroxypropanoic acid derivatives, which are structurally related, a process involving:

- Use of bases such as NaOH, KOH, Na2CO3, or NaHCO3 for hydrolysis or deprotection.

- Debenzylation using Pd/C, Pd(OH)2, Raney-Ni, or TiCl4 with dichloromethane.

- Oxidation using chromium trioxide with sulfuric acid or sodium chlorite/TEMPO/bleach systems.

This method achieves high enantiomeric excess (97-99%) and moderate yields (40-45%) and can be adapted for the target compound by tailoring the amide introduction and protecting group strategies.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization of 2-methyl-L-phenylalanine hydrochloride | Sodium nitrite, dilute H2SO4, 1,4-dioxane/water, room temp overnight | 85 | Retains (2S) configuration | Avoids toxic cyanide, scalable, no chromatography | Limited to certain substrates |

| Epoxide intermediate route | Benzophenone, methyl chloroacetate, sodium methoxide, toluene, acid hydrolysis | 55 (final step) | High stereoselectivity | High purity, well-controlled steps | Multi-step, moderate overall yield |

| Base-mediated hydrolysis and catalytic debenzylation | NaOH/KOH, Pd catalysts, chromium trioxide oxidation | 40-45 | 97-99% ee | High enantiomeric purity | Use of heavy metals, moderate yield |

Research Findings and Considerations

- The diazotization method is advantageous for industrial scale-up due to mild conditions, high yield, and avoidance of toxic reagents.

- Maintaining stereochemical integrity is critical; starting from chiral amino acid derivatives ensures the (2S) configuration is preserved.

- Purification by solvent extraction and crystallization is preferred over chromatography for scalability.

- Catalytic hydrogenation and oxidation steps require careful control to prevent racemization.

- The choice of protecting groups and amide coupling reagents can influence the overall efficiency and stereochemical outcome.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 2-(2-methylpropanamido)propanoic acid.

Reduction: Formation of 2-(2-methylpropylamino)propanoic acid.

Substitution: Formation of 2-(2-methylpropanamido)-3-chloropropanoic acid.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents

One significant application of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid is in the synthesis of antihypertensive drugs. It serves as an intermediate for compounds like Ambrisentan, which is used for treating pulmonary arterial hypertension (PAH). The synthesis pathway involves the conversion of this compound into more complex structures that exhibit therapeutic effects against hypertension by antagonizing endothelin receptors .

Peptide Synthesis

This compound can also be utilized in peptide synthesis due to its amino acid-like structure. It can be incorporated into peptides to modify their biological activity or stability. The incorporation of such derivatives can enhance the pharmacokinetic properties of therapeutic peptides, making them more effective in clinical settings.

Biochemical Applications

Metabolic Studies

this compound can act as a biomarker in metabolic studies. Its presence and concentration in biological samples can provide insights into metabolic pathways involving amino acids and their derivatives. Understanding these pathways is crucial for elucidating various metabolic disorders and developing targeted therapies .

Enzyme Substrates

This compound may serve as a substrate for specific enzymes involved in amino acid metabolism. Studying its interaction with these enzymes can help in understanding enzyme kinetics and mechanisms, contributing to the broader field of enzymology.

Analytical Chemistry

Mass Spectrometry Studies

The compound's mass spectrometric properties have been analyzed to understand its fragmentation patterns and stability under various conditions. This information is valuable for developing analytical methods for detecting and quantifying this compound in biological samples .

Mechanism of Action

The mechanism of action of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

*Estimated based on molecular formula (C₄H₇BrO₃). †Molecular weight inferred from synthetic intermediates in .

Biological Activity

(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid, also known as KWB93601, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on cellular mechanisms, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical structure can be depicted as follows:

- Chemical Formula : CHNO

- Molecular Weight : 145.17 g/mol

Chemical Structure

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines, including A549 (non-small cell lung cancer) cells. The results indicated that certain derivatives could reduce cell viability significantly while showing lower toxicity towards normal cell lines, suggesting a selective action against cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that certain derivatives of this compound possess significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have reported that related compounds exhibit activity against multidrug-resistant pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways . This suggests that this compound could be further explored as a scaffold for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Variations in side chains and functional groups have been shown to influence both potency and selectivity towards different biological targets. For instance, modifications at the amido group have resulted in enhanced binding affinity to specific receptors associated with cancer progression .

Case Studies

- Cytotoxicity Against A549 Cells : A study investigated the effectiveness of various derivatives of this compound against A549 cells. The most potent derivative reduced cell viability by over 50% at low micromolar concentrations while sparing normal Vero cells from significant cytotoxicity .

- Antioxidant Assessment : The DPPH radical scavenging assay was used to evaluate the antioxidant capacity of several derivatives. Compounds showed varying degrees of effectiveness, with some achieving scavenging rates comparable to ascorbic acid, indicating potential for therapeutic use in oxidative stress-related conditions .

- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid?

- Methodological Answer : Use chiral auxiliary-assisted synthesis or enzymatic catalysis (e.g., lipases or acylases) to preserve stereochemistry. For example, tert-butoxycarbonyl (Boc) protection of the amine group can minimize racemization during coupling reactions . Purify intermediates via flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the desired (2S)-enantiomer .

Q. Which analytical techniques are most reliable for confirming the compound’s structural identity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC) with high-resolution mass spectrometry (HR-MS). For stereochemical validation, compare optical rotation values ([α]ᴅ) to literature standards or use X-ray crystallography if single crystals are obtainable .

Q. How can researchers resolve conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Perform systematic solubility studies using Hansen solubility parameters (HSPs) to identify optimal solvents. For example, dimethyl sulfoxide (DMSO) may enhance solubility due to hydrogen-bonding interactions with the hydroxy and amide groups, while ethyl acetate could precipitate impurities .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability. Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins and validate results against computational docking simulations (e.g., AutoDock Vina) .

Q. How can racemization during long-term storage be quantified and mitigated?

- Methodological Answer : Monitor enantiomeric excess (ee) over time via chiral HPLC (e.g., Chiralpak IG-3 column) under accelerated stability conditions (40°C/75% RH). Lyophilization or storage in inert atmospheres (argon) reduces hydrolysis and racemization risks .

Q. What in silico models predict metabolic stability in mammalian systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using software like Schrödinger’s ADMET Predictor. Input molecular descriptors (e.g., logP, topological polar surface area) to estimate hepatic clearance and cytochrome P450 interactions .

Q. How do pH-dependent conformational changes impact the compound’s reactivity?

- Methodological Answer : Use variable-temperature NMR to study protonation states of the hydroxy and carboxyl groups. Molecular dynamics simulations (e.g., GROMACS) can model pH-induced structural shifts and correlate them with reaction kinetics .

Key Considerations

- Contradictions in Evidence : While some sources recommend Boc protection for amine stability , others suggest Fmoc groups for easier deprotection . Validate choice based on downstream applications (e.g., peptide synthesis vs. small-molecule studies).

- Limitations : Experimental designs in cited studies often lack real-world matrix complexity (e.g., biological fluids). Augment protocols with spiked recovery experiments in plasma or cell lysates to improve translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.